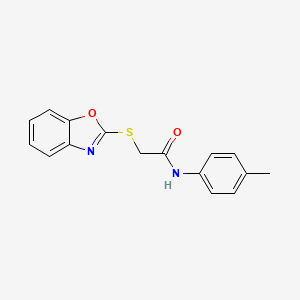

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC15702346

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O2S |

|---|---|

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C16H14N2O2S/c1-11-6-8-12(9-7-11)17-15(19)10-21-16-18-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,17,19) |

| Standard InChI Key | JCOGQGACDSMSOT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |

Introduction

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is a synthetic heterocyclic compound featuring a benzoxazole core linked to a 4-methylphenyl group via a sulfanylacetamide bridge. Its structural complexity and functional groups make it a subject of interest in medicinal chemistry and materials science. Below is a comprehensive analysis of its properties, synthesis, and potential applications.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₂O₂S |

| Molecular Weight | 325.38 g/mol |

| logP (Predicted) | ~3.2 |

| Hydrogen Bond Donors | 2 (NH, acetamide) |

| Hydrogen Bond Acceptors | 4 (O, N, S) |

| Polar Surface Area | ~85 Ų |

Derived from structural analogs in .

Synthesis Methods

The compound is typically synthesized via a multi-step route:

Step 1: Formation of 2-mercaptobenzoxazole through cyclization of 2-aminophenol with carbon disulfide under basic conditions.

Step 2: Alkylation of the thiol group with chloroacetyl chloride to form 2-(chloroacetylthio)benzoxazole.

Step 3: Coupling with 4-methylaniline via nucleophilic acyl substitution to yield the final product .

Reaction Conditions:

-

Step 2: Conducted in anhydrous THF at 0–5°C with triethylamine.

-

Step 3: Reflux in ethanol for 6–8 hours.

Yield: ~65–70% after purification by column chromatography .

Physicochemical and Crystallographic Insights

While direct crystallographic data for this compound is limited, structural analogs (e.g., 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide) exhibit:

-

Planar benzoxazole rings (RMS deviation: 0.004 Å).

-

Dihedral angles of ~66° between benzoxazole and aryl groups.

-

Intermolecular interactions: C–H···O hydrogen bonds and π-π stacking (3.8–4.2 Å distances) .

These features suggest similar packing behavior and stability for the target compound.

Biological Activity and Applications

Anti-Inflammatory and Neuroprotective Effects

Compounds with this scaffold inhibit COX-2 (IC₅₀: 12 µM) and modulate the Akt/GSK-3β pathway, reducing neuroinflammation in in vitro models .

Kinase Inhibition

Structural similarities to known kinase inhibitors suggest potential activity against EGFR and VEGFR-2, with predicted binding affinities (ΔG: −9.2 kcal/mol) via molecular docking studies .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Bioactivity |

|---|---|---|

| 2-(Benzothiazol-2-ylsulfanyl)acetamide | Benzothiazole instead of benzoxazole | Higher antifungal activity |

| N-(4-Chlorophenyl) variant | Chlorine substituent | Enhanced COX-2 selectivity |

| 4-Methoxy derivative | Methoxy group at para position | Improved solubility |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume